N-(4-Bromobenzyl)-N-tosylglycine
Description
N-(4-Bromobenzyl)-N-tosylglycine is a synthetic organic compound featuring a glycine backbone modified with two functional groups: a 4-bromobenzyl moiety and a tosyl (p-toluenesulfonyl) group. This structure combines halogenated aromaticity with sulfonamide functionality, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-12-2-8-15(9-3-12)23(21,22)18(11-16(19)20)10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTXTZQJEWJFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-N-tosylglycine typically involves the reaction of 4-bromobenzyl bromide with tosylglycine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-N-tosylglycine undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaS⁻) are used under basic conditions
Major Products Formed
Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-Bromobenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Bromobenzyl)-N-tosylglycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-N-tosylglycine involves its interaction with specific molecular targets. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The tosylglycine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
The following analysis compares N-(4-Bromobenzyl)-N-tosylglycine to structurally related compounds from peer-reviewed studies, focusing on synthesis, physicochemical properties, and spectroscopic characteristics.
Key Analogs:
Methyl N-(4-Bromobenzyl)-N-pentanoyl-D-valinate (187) Synthesis: Prepared via N-protection of a valine derivative using 1-bromo-4-(bromomethyl)benzene in THF with NaH as a base . Relevance: Demonstrates the use of 4-bromobenzyl groups in peptide modification, highlighting steric and electronic effects during alkylation.
N-(4-Bromobenzyl)-N-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (1d)
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, using 4-bromobenzyl halides and triazole precursors .
- Relevance : Illustrates the role of 4-bromobenzyl groups in stabilizing triazole rings, a common motif in drug discovery.
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Synthesis: Derived from indolinone-quinoline hybrids, emphasizing the 4-bromobenzyl group’s role in enhancing π-π stacking interactions .
Physicochemical Properties
Table 1: Comparative Data for Halogenated Analogs
Observations:
- Halogen Effects : 4-Bromobenzyl analogs exhibit higher molecular weights and melting points compared to chloro- or iodo-substituted counterparts due to bromine’s polarizability .
- Spectral Trends: Tosyl groups in the target compound would show distinct sulfonyl IR peaks (~1350–1150 cm⁻¹), absent in triazole or indolinone analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
